(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Catalog No.
S735465
CAS No.
186663-83-2
M.F
C18H18BrNO2
M. Wt
360.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

CAS Number

186663-83-2

Product Name

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-bromopropyl)carbamate

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21)

InChI Key

XWBHEIFHCNVXPS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr

General Information

“(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate” or “3-(Fmoc-amino)propyl bromide” is a chemical compound with the molecular formula C18H18BrNO2 . It has a molecular weight of 360.25 . The compound is solid at room temperature and has a melting point of 99-105°C .

Peptide Synthesis: The Fmoc group in the compound suggests that it could be used in peptide synthesis . The Fmoc group is commonly used as a protective group for the amino group in peptide synthesis. It can be removed under mild basic conditions, allowing for the sequential addition of amino acids in the synthesis of peptides.

Pharmaceutical Development: The compound could potentially be used in the development of new pharmaceuticals . The presence of a bromine atom makes it a good candidate for use in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals.

Bio-Templating: The Fmoc group in the compound can promote the association of building blocks, making it useful in bio-templating . This could involve using the compound to create templates for the synthesis of more complex structures, such as nanostructures or biomaterials .

Drug Delivery: The compound could potentially be used in drug delivery systems . The Fmoc group could allow for the controlled release of drugs, while the bromine atom could be used to attach the compound to a drug molecule .

Therapeutic Applications: The compound could have potential therapeutic applications . For example, it could be used in the development of new treatments for diseases. The Fmoc group could be used to control the activity of the compound, while the bromine atom could be used to target specific cells or tissues .

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is a chemical compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol. It is characterized by a fluorenyl group attached to a carbamate moiety, which in turn is linked to a bromopropyl chain. The compound appears as a solid with a melting point ranging from 99 to 105 °C and a boiling point of approximately 506.4 °C at 760 mmHg. Its density is reported to be 1.38 g/cm³ .

Due to the lack of specific research on this compound, its mechanism of action remains unknown.

Further Research

  • Scientific databases like PubChem and SciFinder might provide additional information on the compound if it has been commercially available or studied in specific contexts [, ].
  • Research on related fluorene-carbamate or bromoalkylcarbamate compounds might offer insights into potential properties and applications.

The reactivity of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate can be attributed to its functional groups:

  • Carbamate Group: This group can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding amine and carbon dioxide.
  • Bromopropyl Chain: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions make it versatile for various synthetic applications in organic chemistry.

The synthesis of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate typically involves the following steps:

  • Formation of the Carbamate: The reaction between fluoren-9-ylmethanol and an appropriate isocyanate can yield the corresponding carbamate.
  • Bromination: The introduction of the bromopropyl group can be achieved through alkylation reactions using 3-bromopropanol and an appropriate base.

This method allows for the selective incorporation of functional groups, resulting in a compound with unique properties.

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Material Science: Its unique structural characteristics could be utilized in developing novel materials or polymers.
  • Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate are essential for understanding its biological mechanisms. Preliminary assessments may include:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets.
  • Metabolic Stability: Investigating how the compound is metabolized within biological systems.
  • Toxicity Profiles: Assessing any potential adverse effects associated with its use .

Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PhenylcarbamateSimple phenolic structure with carbamate groupLess complex, often used as a standard model
Fluorenylmethyl carbamateLacks bromopropyl chainMore straightforward synthesis
N-(3-Bromopropyl)ureaContains urea instead of carbamateDifferent reactivity profile
(9H-Fluoren-9-yl)methyl (2-bromobutyl)carbamateSimilar structure with different alkyl chainVariations in biological activity due to chain length

These comparisons highlight the unique aspects of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, particularly its complex structure and potential reactivity profiles that distinguish it from simpler analogs.

XLogP3

4.2

Wikipedia

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Dates

Modify: 2023-08-15

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